molecular formula C6H7NO2 B085934 4-Aminobenzene-1,3-diol CAS No. 13066-95-0

4-Aminobenzene-1,3-diol

Cat. No. B085934
CAS RN: 13066-95-0
M. Wt: 125.13 g/mol
InChI Key: ROCVGJLXIARCAC-UHFFFAOYSA-N
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Description

4-Aminobenzene-1,3-diol, also known as 4-Aminoresorcinol, is an organic compound with the molecular formula C6H7NO2 . It is a derivative of resorcinol, where one of the hydroxyl groups is replaced by an amino group .


Synthesis Analysis

The synthesis of 4-Aminobenzene-1,3-diol can be achieved through various methods. One such method involves the reduction of nitro aromatic compounds in the presence of sodium tetrahydroborate . Another method involves the use of hydrogen chloride and sodium nitrite .


Molecular Structure Analysis

The molecular structure of 4-Aminobenzene-1,3-diol consists of a benzene ring with two hydroxyl groups and one amino group attached to it . The molecular weight of the compound is 125.125 .


Physical And Chemical Properties Analysis

4-Aminobenzene-1,3-diol is a powder with a melting point of 240-241°C . It has a molecular weight of 125.125 and a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

  • Antimicrobial and Thermal Applications : 4-Aminobenzene-1,3-diol has been used in the synthesis of metal-incorporated resins. These resins show promising antimicrobial activity and thermal stability, making them suitable for medical applications, antifouling coatings, and solvent-resistant materials (Nishat, Rasool, Khan, & Parveen, 2011).

  • Corrosion Inhibition : Derivatives of 4-Aminobenzene-1,3-diol, specifically 2-aminobenzene-1,3-dicarbonitriles, have been found effective as corrosion inhibitors for metals like steel and aluminum. Their use in acidic and alkaline environments demonstrates significant protection against corrosion (Verma, Quraishi, & Singh, 2015), (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

  • Synthesis of Azo Dyes : 4-Aminobenzene-1,3-diol derivatives have been used in the synthesis of azo dyes. These dyes exhibit azo-hydrazone tautomerism, which is significant in various dyeing applications (Berber, Aksu Ateş, & Özkütük, 2016).

  • Organic Synthesis : It is also a precursor in the synthesis of various organic compounds, such as 2-aminophenols and heterocycles. This application is crucial in developing new pharmaceuticals and materials (Yang, Shan, & Rao, 2013).

  • Advanced Oxidation Processes : In environmental sciences, 4-Aminobenzene-1,3-diol is identified as a by-product in the degradation pathways of pollutants like acetaminophen. Understanding these pathways is crucial for developing effective water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

4-Aminobenzene-1,3-diol may cause eye and skin irritation. It may be harmful if swallowed or inhaled . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

4-aminobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVGJLXIARCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156668
Record name 1,3-Benzenediol, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzene-1,3-diol

CAS RN

13066-95-0
Record name 4-Aminoresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13066-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013066950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 4-amino
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
LM Gornostaev, AE Devyashina, YV Gatilov - Russian Journal of Organic …, 2013 - Springer
2-Chloro-3-(4-oxocyclohexa-2,5-dienylideneamino)-1,4-dihydronaphthalene-1,4-diones maintained in the conc. sulfuric acid undergo cyclization affording in a high yield 6-chloro-10,…
Number of citations: 5 link.springer.com
AM Bernard, MG Cabiddu, S De Montis, R Mura… - Bioorganic & medicinal …, 2014 - Elsevier
The human common cold, which is a benign disease caused by the Rhinoviruses, generally receives palliative symptomatic treatments, since no specific therapy against any of these …
Number of citations: 11 www.sciencedirect.com
CL Cioffi, JJ Lansing, H Yüksel - academia.edu
All reactions were performed under a dry atmosphere of nitrogen and with sufficient magnetic stirring. Commercial grade reagents and anhydrous solvents were used as received from …
Number of citations: 0 www.academia.edu
M Rani, U Shanker - Environmental Science and Pollution Research, 2021 - Springer
Release of colouring agents into the environment alarms the need to design a cheap, quick and safe process. Owing to environmental safety concern, synthesis of two metal …
Number of citations: 19 link.springer.com
AMS Soares, SPG Costa, MST Gonçalves - Tetrahedron, 2010 - Elsevier
Fused oxazole derivatives were synthesized and evaluated as new light triggered protecting groups by using amino acids as model bifunctional molecules. The photosensitivity of ester …
Number of citations: 43 www.sciencedirect.com
Pankaj, M Verma, S Goyal, PK Patnala - Materials Science Forum, 2012 - Trans Tech Publ
Various organic amines, most of which both toxic and carcinogenic, are being used extensively worldwide in the syntheses of azo-dyes, polyurethane, pesticides, nylon and many other …
Number of citations: 6 www.scientific.net
K Stando, J Wilk, A Jakóbik-Kolon, E Felis… - … Science and Pollution …, 2023 - Springer
Sulfonamides circulating in the environment lead to disturbances in food chains and local ecosystems, but most importantly contribute to development of resistance genes, which …
Number of citations: 3 link.springer.com
H Hou, Z Mengting, L Duan, Y Zhao, Z Zhang… - Journal of Molecular …, 2022 - Elsevier
Sulfonamides (SAs) have been extensively detected in drinking water sources and warrant further studies on the removal of them in water treatment processes. Sulfadiazine (SDZ), …
Number of citations: 15 www.sciencedirect.com
K Qi, Z Wang, X Xie, Z Wang - Chemical Engineering Journal, 2023 - Elsevier
Biochar-based photocatalysts have attracted widespread attention for the remediation of organic pollutants in water. Herein, we have successfully prepared Bi 2 WO 6 /TiO 2 …
Number of citations: 4 www.sciencedirect.com
M Pumpianskii - 2022 - discovery.ucl.ac.uk
Firefly luciferin, also known as D-luciferin, is a naturally occurring bioluminescent compound, found in various insects. This small molecule and its synthetic analogues have been used …
Number of citations: 2 discovery.ucl.ac.uk

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